Cas no 942-60-9 (5-phenyl-1,2,4-triazin-3-amine)
5-phenyl-1,2,4-triazin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-phenyl-1,2,4-triazin-3-amine
- 3-Amino-5-phenyl-1,2,4-triazine
- 8QCE2P56D3
- IJXBFQUBVHTXGX-UHFFFAOYSA-N
- 5-Phenyl-[1,2,4]triazin-3-ylamine
- NCIOpen2_002085
- 942-60-9
- 3-Amino-5-phenyl-as-triazine
- BRN 0137313
- SCHEMBL2325695
- Z381019608
- AT25742
- EN300-61539
- DTXSID20916194
- SB73332
- 1,2,4-Triazin-3-amine, 5-phenyl-
- NSC-98929
- 4-26-00-01145 (Beilstein Handbook Reference)
- InChI=1/C9H8N4/c10-9-12-8(6-11-13-9)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13
- AO-040/41077089
- 5-Phenyl-1,2,4-triazin-3(4H)-imine
- AKOS005144525
- NSC98929
- 5-phenyl-1,2,4-triazin-3-ylamine
- CS-0252778
- NSC 98929
- MFCD01679188
- as-Triazine, 3-amino-5-phenyl-
- STK894584
- BBL021867
-
- MDL: MFCD01679188
- Inchi: 1S/C9H8N4/c10-9-12-8(6-11-13-9)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13)
- InChI Key: IJXBFQUBVHTXGX-UHFFFAOYSA-N
- SMILES: N1C(N)=NN=CC=1C1C=CC=CC=1
Computed Properties
- Exact Mass: 172.074896272g/mol
- Monoisotopic Mass: 172.074896272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 64.7Ų
5-phenyl-1,2,4-triazin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P400220-50mg |
5-Phenyl-1,2,4-triazin-3-amine |
942-60-9 | 50mg |
$ 65.00 | 2023-09-06 | ||
| TRC | P400220-100mg |
5-Phenyl-1,2,4-triazin-3-amine |
942-60-9 | 100mg |
$ 87.00 | 2023-09-06 | ||
| TRC | P400220-500mg |
5-Phenyl-1,2,4-triazin-3-amine |
942-60-9 | 500mg |
$ 305.00 | 2023-09-06 | ||
| Chemenu | CM530439-1g |
5-Phenyl-1,2,4-triazin-3-amine |
942-60-9 | 97% | 1g |
$*** | 2023-05-29 | |
| abcr | AB383789-1 g |
5-Phenyl-1,2,4-triazin-3-amine; . |
942-60-9 | 1 g |
€514.00 | 2023-07-19 | ||
| Alichem | A019116486-5g |
5-Phenyl-1,2,4-triazin-3-amine |
942-60-9 | 97% | 5g |
$1095.45 | 2023-08-31 | |
| Alichem | A019116486-10g |
5-Phenyl-1,2,4-triazin-3-amine |
942-60-9 | 97% | 10g |
$1407.00 | 2023-08-31 | |
| Alichem | A019116486-25g |
5-Phenyl-1,2,4-triazin-3-amine |
942-60-9 | 97% | 25g |
$2484.36 | 2023-08-31 | |
| Enamine | EN300-61539-0.05g |
5-phenyl-1,2,4-triazin-3-amine |
942-60-9 | 95.0% | 0.05g |
$72.0 | 2025-03-21 | |
| Enamine | EN300-61539-0.1g |
5-phenyl-1,2,4-triazin-3-amine |
942-60-9 | 95.0% | 0.1g |
$108.0 | 2025-03-21 |
5-phenyl-1,2,4-triazin-3-amine Suppliers
5-phenyl-1,2,4-triazin-3-amine Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 5-phenyl-1,2,4-triazin-3-amine
Introduction to 5-phenyl-1,2,4-triazin-3-amine (CAS No. 942-60-9)
5-phenyl-1,2,4-triazin-3-amine, identified by the chemical abstracts service number 942-60-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the triazine family, a class of molecules characterized by a three-membered ring containing three nitrogen atoms. The presence of a phenyl group at the 5-position and an amine substituent at the 3-position imparts unique electronic and steric properties, making it a versatile scaffold for the development of bioactive molecules.
The structural framework of 5-phenyl-1,2,4-triazin-3-amine facilitates its role as a key intermediate in synthesizing more complex pharmacophores. Its nitrogen-rich core allows for facile functionalization through various chemical reactions, including nucleophilic substitution, condensation reactions, and metal-catalyzed cross-coupling processes. These attributes have positioned this compound as a valuable building block in the synthesis of potential therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological properties of triazine derivatives due to their broad spectrum of biological activities. 5-phenyl-1,2,4-triazin-3-amine has been investigated for its potential applications in modulating various biological pathways. Notably, studies have focused on its interaction with enzymes and receptors involved in inflammatory responses, metabolic disorders, and neurodegenerative diseases. The phenyl group at the 5-position contributes to hydrophobic interactions with biological targets, while the amine functionality at the 3-position allows for hydrogen bonding or salt formation, enhancing binding affinity.
One of the most compelling areas of research involving 5-phenyl-1,2,4-triazin-3-amine is its role as a precursor in the development of novel antimicrobial agents. The triazine core is known to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. Preliminary studies have demonstrated that derivatives of this compound exhibit promising activity against Gram-positive and Gram-negative bacteria. The phenyl substituent further enhances antimicrobial properties by improving membrane permeability and targeting bacterial enzymes involved in cell wall biosynthesis.
The synthesis of 5-phenyl-1,2,4-triazin-3-amine (CAS No. 942-60-9) can be achieved through multiple routes depending on the desired purity and scale of production. A common synthetic approach involves the condensation of phenylhydrazine with cyanoguanidine under controlled conditions. This reaction typically proceeds via nucleophilic addition followed by cyclization to form the triazine ring. Alternative methods include multi-step sequences involving diazotization and condensation reactions, which offer higher yields but require stringent control over reaction conditions to avoid side products.
Recent advancements in green chemistry have also influenced the synthesis of this compound. Researchers have explored solvent-free reactions and catalytic methods to minimize waste and improve atom economy. For instance, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining high yields. These innovations align with the broader goal of sustainable pharmaceutical manufacturing and highlight the adaptability of 5-phenyl-1,2,4-triazin-3-amine as a research tool.
The pharmacokinetic profile of 5-phenyl-1,2,4-triazin-3-amine derivatives remains an area of active investigation. Studies indicate that modifications at the 5-position can significantly influence absorption, distribution, metabolism, and excretion (ADME) properties. For example, electron-withdrawing groups such as cyano or fluoro substituents enhance metabolic stability by increasing lipophilicity. Conversely, polar functional groups improve water solubility but may reduce oral bioavailability. These findings underscore the importance of structure-function relationships in optimizing drug candidates derived from this scaffold.
In vitro and in vivo studies have provided valuable insights into the therapeutic potential of 5-phenyl derivatives. One notable example is their application in modulating kinases involved in cancer signaling pathways. The triazine core mimics ATP binding sites in kinases such as EGFR (epidermal growth factor receptor) and JAK (Janus kinase), thereby inhibiting aberrant signaling cascades associated with tumor growth and progression. Preclinical trials have shown encouraging results in animal models for several cancers when tested with analogs designed from this scaffold.
The versatility of 5-phenyl derivatives extends beyond oncology applications to include neuroprotective effects against neurodegenerative disorders such as Alzheimer’s disease (AD) and Parkinson’s disease (PD). Research suggests that certain triazine-based compounds can inhibit beta-secretase activity—a key enzyme involved in amyloid-beta peptide production—and protect against oxidative stress-induced neuronal damage. The phenyl group’s ability to cross the blood-brain barrier further enhances their potential as therapeutic agents for central nervous system disorders.
Another emerging area involves using 5-phenyl derivatives as scaffolds for antiviral drugs targeting RNA viruses such as influenza A virus and SARS-CoV-CoV2 spike protein interactions with host cell receptors like ACE2 (angiotensin-converting enzyme 2). By mimicking critical binding pockets on viral proteins or host receptors through induced fit mechanisms; these compounds can disrupt viral entry into host cells while maintaining low toxicity profiles against human tissues
In conclusion, 5-ph enyl -1 , 2 , 4 -triazin -3 -amine(CAS No .942 -60 -9)represents an exciting opportunity within pharmaceutical chemistry due not only its structural versatility but also its demonstrated biological activities across multiple therapeutic domains .Ongoing research continues uncover new synthetic strategies alongside expanding our understanding regarding how modifications at specific positions influence both efficacy & safety profiles making it an invaluable asset moving forward .
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